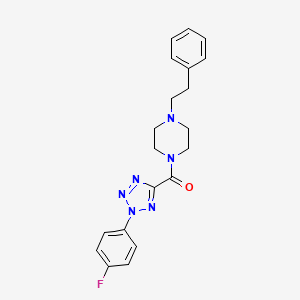

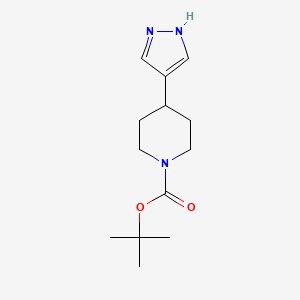

![molecular formula C13H11FN4O2S B2601876 3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439108-99-3](/img/structure/B2601876.png)

3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Chemical Reactions Analysis

The brominated aminopyrazole is more reactive than 4 due to the electronic nature of the respective substituents .

Physical And Chemical Properties Analysis

The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

科学的研究の応用

Antagonistic Activity on Serotonin 5-HT6 Receptors

Research into this compound has highlighted its potential as a potent antagonist of serotonin 5-HT6 receptors. Ivachtchenko et al. (2013) synthesized new derivatives of 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines and investigated their antagonist activity on 5-HT6 receptors. They found that certain derivatives, specifically those with substituent amino groups in the 7 position, exhibited picomolar level activity, indicating significant potency as 5-HT6 receptor antagonists. This suggests the compound's potential role in the development of drugs targeting conditions related to serotonin dysregulation, such as depression, anxiety, and other neurological disorders Ivachtchenko, A., Golovina, E., Kadieva, M., Kysil, V. M., & Mitkin, O. (2013). Pharmaceutical Chemistry Journal, 46, 595-602.

Anti-microbial Applications

A study by El‐Wahab et al. (2015) explored heterocyclic compounds, including ones related closely to 3-(4-Fluorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine, for their antimicrobial properties. The compounds were incorporated into polyurethane varnish and printing ink paste and tested against different microbial strains. The results showed that these compounds exhibited very good antimicrobial effects, suggesting their potential application in creating antimicrobial surface coatings or additives in various materials El‐Wahab, H. A., Saleh, T. S., Zayed, E., El-Sayed, A., & Assaker, R. S. A. (2015). Egyptian Journal of Petroleum, 24, 247-253.

Drug Efficacy and Medicinal Applications

The molecular structure of this compound has been used as a basis for synthesizing novel compounds with potential medicinal applications. Thangarasu et al. (2019) reported the synthesis of pyrazole derivatives intended for evaluating biological properties such as antioxidant, anti-breast cancer, and anti-inflammatory activities. Their study provides a framework for the development of new drugs targeting cancer and inflammation, demonstrating the compound's relevance in medicinal chemistry research Thangarasu, P., Manikandan, A., & Thamaraiselvi, S. (2019). Bioorganic Chemistry, 86, 410-419.

作用機序

将来の方向性

特性

IUPAC Name |

3-(4-fluorophenyl)-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4O2S/c1-21(19,20)11-7-16-13-10(6-17-18(13)12(11)15)8-2-4-9(14)5-3-8/h2-7H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUBTMBQERPLIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)F)N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyano-6-[2-(diethylamino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2601794.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2601797.png)

![(4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2601798.png)

![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea](/img/structure/B2601802.png)

![5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl][1,8]naphthyridin-2-amine](/img/structure/B2601811.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide](/img/structure/B2601812.png)

![2-N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B2601815.png)